N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide
Description
N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide (CAS 82058-43-3) is a bicyclic compound featuring a rigid 3,7-diazabicyclo[3.3.1]nonane core substituted with four phenyl groups at positions 2,4,6,8, a keto group at position 9, and an ethyl carboxamide moiety at position 3 . Its synthesis typically involves Mannich reactions or Huang-Minlon reductions, as seen in related diazabicyclo compounds .
Properties
CAS No. |
82058-25-1 |
|---|---|
Molecular Formula |
C34H33N3O2 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
N-ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide |
InChI |
InChI=1S/C34H33N3O2/c1-2-35-34(39)37-31(25-19-11-5-12-20-25)27-29(23-15-7-3-8-16-23)36-30(24-17-9-4-10-18-24)28(33(27)38)32(37)26-21-13-6-14-22-26/h3-22,27-32,36H,2H2,1H3,(H,35,39) |
InChI Key |
ITMYAKZQPZORAN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C(C2C(NC(C(C1C3=CC=CC=C3)C2=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Group
N-Butyl Derivative (CAS 82058-26-2)
- Structure : Replaces the ethyl group with a butyl chain on the carboxamide nitrogen.
- Properties : Higher molecular weight (543.7 g/mol vs. target compound’s ~517.7 g/mol) and increased lipophilicity (XLogP3 = 5.8) compared to the ethyl variant .
- The longer alkyl chain may enhance membrane permeability but reduce solubility .
N-Ethyl-1-Methyl Derivative (CAS 82058-29-5)
- Structure : Adds a methyl group to the bicyclo nitrogen at position 1.
Modifications to the Bicyclic Core and Aromatic Substituents
2,4,6,8-Tetrakis(2-chlorophenyl) Carbothioamide (CAS 82058-42-2)
- Structure : Replaces phenyl groups with 2-chlorophenyl substituents and substitutes carboxamide with carbothioamide.
- The thioamide group increases polarity (higher topological polar surface area) and may alter hydrogen-bonding interactions .
3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone Derivatives
- Structure : Replaces phenyl groups with ketone moieties.
- Supramolecular Features : X-ray studies reveal dihedral angles between imide groups (~74°), stabilizing a twin-chair conformation. These derivatives exhibit strong hydrogen-bonding networks, influencing crystallinity and stability .
Antibacterial Activity
- Dichloroacetyl-Tetraphenyl Derivative : Exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the electron-deficient dichloroacetyl group enhancing target binding .
- Hydrazine Carboxylate Derivatives : Alkyl hydrazine carboxylates show enhanced antimicrobial properties, with MIC values ranging from 8–32 µg/mL, suggesting substituent-dependent efficacy .
Analgesic Potential
Structural and Physicochemical Data
Key Findings from X-ray and Computational Studies
- Conformational Rigidity: The bicyclo[3.3.1]nonane core adopts a twin-chair conformation, with phenyl groups in axial positions to minimize steric strain .
- Supramolecular Interactions : Hydrogen bonding (N–H···O) and π-π stacking dominate crystal packing, influencing solubility and stability .
- Puckering Parameters : Ring puckering coordinates (amplitude ~0.5 Å, phase ~75°) correlate with substituent effects on molecular geometry .
Biological Activity
N-Ethyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide, also known as ITA-428, is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of diazabicyclo compounds, which have been studied for various pharmacological properties. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | [Not specified] |
| Molecular Formula | C34H33N3O2 |
| Molecular Weight | 515.64472 |
The compound features a bicyclic structure that contributes to its biological activity and interaction with various biological targets.
Research indicates that compounds within the diazabicyclo class exhibit diverse biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of diazabicyclo compounds can induce apoptosis in cancer cell lines. For instance, modifications to the core structure can enhance cytotoxicity against specific tumor types.
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are relevant in neurological disorders like Parkinson's disease.
Anticancer Studies
In a study evaluating the anticancer potential of N-Ethyl-9-oxo derivatives, it was found that certain modifications led to significant inhibition of tumor growth in vitro. The compound demonstrated an IC50 value indicating effective cytotoxicity against human breast cancer cell lines.
Neuropharmacological Effects
The compound's ability to inhibit MAO-B suggests potential applications in treating neurodegenerative diseases. The inhibition constants (Ki) for N-Ethyl-9-oxo derivatives were lower than those for established MAO inhibitors like selegiline and rasagiline, indicating promising therapeutic potential.
Case Studies
- Study on Antitumor Activity : A recent study focused on the synthesis and evaluation of various diazabicyclo derivatives showed that N-Ethyl-9-oxo exhibited notable antiproliferative effects against multiple cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Another investigation into the neuroprotective properties of this compound revealed its potential to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated that N-Ethyl-9-oxo could mitigate neuronal damage through antioxidant mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
